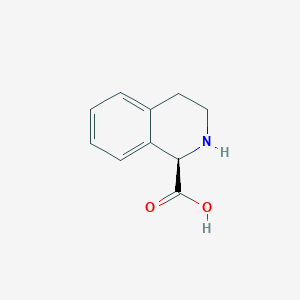

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Descripción general

Descripción

Este compuesto se utiliza con frecuencia en medios de cultivo celular y es una materia prima prometedora para productos medicinales de terapia avanzada, incluidos los productos medicinales de ingeniería genética, celular y tisular . Se desarrolló originalmente para proporcionar una forma de acción prolongada del ácido ascórbico debido a su mayor estabilidad y lenta hidrólisis por las fosfatasas presentes en las membranas celulares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido L-ascórbico 2-fosfato (magnesio) se sintetiza mediante la fosforilación del ácido L-ascórbico. La reacción típicamente involucra el uso de agentes fosforilantes como oxicloruro de fósforo o cloruro de fosforilo en presencia de una base como la piridina . Las condiciones de reacción se controlan cuidadosamente para garantizar la fosforilación selectiva en la posición 2 de la molécula de ácido ascórbico.

Métodos de producción industrial

En entornos industriales, la producción de ácido L-ascórbico 2-fosfato (magnesio) implica la síntesis química a gran escala seguida de procesos de purificación. El compuesto se produce a menudo en forma hidratada para mejorar su estabilidad y solubilidad . Los métodos de control de calidad, como la cromatografía líquida de fase inversa, se emplean para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido L-ascórbico 2-fosfato (magnesio) experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Su estabilidad le permite participar en estas reacciones sin una degradación rápida .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del ácido L-ascórbico 2-fosfato (magnesio) incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad del compuesto .

Principales productos formados

Los principales productos formados a partir de las reacciones del ácido L-ascórbico 2-fosfato (magnesio) dependen de las condiciones de reacción específicas. Por ejemplo, las reacciones de oxidación pueden producir derivados del ácido deshidroascórbico, mientras que las reacciones de reducción pueden regenerar el ácido ascórbico original .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El ácido L-ascórbico 2-fosfato (magnesio) ejerce sus efectos a través de varios mecanismos:

Propiedades antioxidantes: Actúa como un antioxidante, eliminando los radicales libres y protegiendo las células del daño oxidativo.

Cofactor para enzimas: El compuesto sirve como cofactor para las enzimas dioxigenasas de 2-oxoglutarato de Fe(II), promoviendo la actividad de las enzimas de translocación diez-once (TET) involucradas en la desmetilación del ADN.

Captación celular: Su estabilidad y lenta hidrólisis permiten la liberación sostenida de ácido ascórbico dentro de las células, mejorando sus efectos biológicos.

Comparación Con Compuestos Similares

El ácido L-ascórbico 2-fosfato (magnesio) es único en comparación con otros compuestos similares debido a su estabilidad y lenta hidrólisis. Los compuestos similares incluyen:

Ácido L-ascórbico: La forma original de la vitamina C, que es menos estable y se degrada rápidamente en soluciones acuosas.

Fosfato de ascorbilo de magnesio: Otro derivado estable del ácido ascórbico, utilizado en aplicaciones similares pero con diferentes propiedades de solubilidad y estabilidad.

El ácido L-ascórbico 2-fosfato (magnesio) destaca por su mayor estabilidad, lo que lo convierte en una opción preferida en diversas aplicaciones científicas e industriales .

Actividad Biológica

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and synthesis methods.

Chemical Structure and Synthesis

THIQCA belongs to the tetrahydroisoquinoline family, characterized by a bicyclic structure that includes a saturated isoquinoline ring. The synthesis of THIQCA and its derivatives has been achieved through various methods, including:

- Pictet–Spengler Reaction : A classical method for synthesizing tetrahydroisoquinolines.

- Chemoenzymatic Approaches : Utilizing enzymes like D-amino acid oxidase for the kinetic resolution of racemic mixtures to obtain enantiomerically pure compounds .

- Diversity-Oriented Synthesis : This approach allows for the generation of a variety of derivatives with potential biological activity .

Anticancer Properties

THIQCA has shown promising anticancer activity through several mechanisms:

- Bcl-2 Inhibition : Studies indicate that THIQCA derivatives can inhibit Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. For instance, compound 11t demonstrated an IC50 value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells in a dose-dependent manner .

- Chloride Transport Enhancement : THIQCA diamides have been identified as enhancers of chloride transport in cells with mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins, improving cellular function significantly .

The biological activity of THIQCA can be attributed to several key mechanisms:

- Apoptosis Induction : Compounds derived from THIQCA activate caspase pathways leading to programmed cell death, which is vital for eliminating cancer cells.

- Protein Binding Affinity : THIQCA exhibits high binding affinities to target proteins involved in cell survival and proliferation, such as Bcl-2 and Mcl-1, while showing minimal interaction with Bcl-xL .

- Antimicrobial Activity : Some derivatives have demonstrated inhibition against bacterial enzymes like New Delhi metallo-β-lactamase (NDM-1), indicating potential as antibiotics .

Case Studies

Several studies have highlighted the efficacy of THIQCA and its derivatives:

- Study on Apoptosis : A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were tested for their ability to induce apoptosis in cancer cell lines. Results showed that certain compounds significantly activated caspase-3 and reduced cell viability .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 11t | 5.2 | Bcl-2 Inhibition |

| 12a | <10 | Chloride Transport Enhancement |

Propiedades

IUPAC Name |

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGRWIKQDSSLY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424903 | |

| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151004-93-2 | |

| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using enzymatic hydrolysis for the synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid?

A1: Enzymatic hydrolysis, specifically using CAL-B lipase, offers a highly enantioselective method for obtaining this compound. This method utilizes dynamic kinetic resolution of the corresponding ethyl ester in aqueous NH4OAc buffer, achieving a high enantiomeric excess (ee) of 98% and a good yield of 85% []. This approach bypasses the need for harsh chemical reagents and often results in milder reaction conditions, contributing to a potentially greener and more sustainable synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.